molecular formula C14H20S3Sn2 B8234044 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene

2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene

Cat. No. B8234044
M. Wt: 521.9 g/mol
InChI Key: QXENSTZDPRVXGG-UHFFFAOYSA-N
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Description

2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene is a useful research compound. Its molecular formula is C14H20S3Sn2 and its molecular weight is 521.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Applications

  • Electrochromic Polymers: A study by Cho et al. (2015) highlights the synthesis of dithienothiophene-based electrochromic polymers using 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene. These polymers exhibit significant color changes and improved redox stability, making them potential candidates for high-performance electrochromic materials.

Organic Semiconductors

  • Organic Thin Film Transistors: Choi et al. (2021) developed solution-processable dithieno[3,2-b:2',3'-d]thiophene derivatives as small molecular organic semiconductors for organic field-effect transistors (OFETs) with notable charge carrier mobility and current on/off ratio (Choi et al., 2021).
  • Solution-Processable Derivatives for OTFTs: Ho et al. (2018) synthesized and characterized solution-processable dithieno[3,2-b:2′,3′-d]thiophene derivatives for use in organic thin-film transistors, highlighting their potential in semiconducting applications (Ho et al., 2018).

Solar Cells

  • Polymer Semiconductor Nanoparticles: Li et al. (2008) report the synthesis of solution-processable polymer semiconductors from 2,6-Bis(trimethylstannyl)dithieno[3,2-b;2′,3′-d]thiophene, demonstrating high field-effect mobility and current on/off ratio in thin-film transistors, suggesting applications in solar cells (Li et al., 2008).
  • Wide Band-Gap Polymers for OSCs: Tamilavan et al. (2018) developed polymers for organic solar cells (OSCs) using 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene and derivatives, showing promising power conversion efficiencies (Tamilavan et al., 2018).

General Applications

  • Multicolored Electrochromic Polymers: Neo et al. (2013) synthesized conjugated polymers from 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene for electrochromic applications, demonstrating high solubility and color-changing properties (Neo et al., 2013).

properties

IUPAC Name

trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2S3.6CH3.2Sn/c1-3-9-7-5(1)11-6-2-4-10-8(6)7;;;;;;;;/h1-2H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXENSTZDPRVXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C=C(S3)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S3Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Shahid, RS Ashraf, Z Huang… - Journal of Materials …, 2012 - pubs.rsc.org
Here we report the synthesis of two new alternating co-polymers of thiophene and selenophene flanked diketopyrrolopyrrole with dithienothiophene. We find that the inclusion of the …
Number of citations: 107 pubs.rsc.org
CM Cho, WT Neo, Q Ye, X Lu, J Xu - ChemPlusChem, 2015 - Wiley Online Library
A series of dithienothiophene‐based electrochromic polymers are synthesized by a Stille coupling reaction of 2,6‐bis(trimethylstannyl)dithieno[3,2‐b:2′,3′‐d]thiophene, 2,5‐dibromo‐…
TT Do, Y Takeda, T Sekine, Y Yadav… - Flexible and Printed …, 2022 - iopscience.iop.org
Herein, two donor–acceptor conjugated polymers based on dithieno [3, 2-b: 2', 3'-d] thiophene (DTT) and thiophene-flanked diketopyrrolopyrrole (DPP) or furan-flanked DPP, namely …
Number of citations: 2 iopscience.iop.org
P Sonar, J Chang, Z Shi, E Gann, J Li, J Wu… - Journal of Materials …, 2015 - pubs.rsc.org
A highly extended dithienothiophene comonomer building block was used in combination with highly fused aromatic furan substituted diketopyrrolopyrrole for the synthesis of novel …
Number of citations: 51 pubs.rsc.org
MJ Kim, JY Choi, G An, H Kim, Y Kang, JK Kim… - Dyes and …, 2016 - Elsevier
We report the synthesis of a new low band gap planar polymer of poly(2,5-bis(2-decyltetradecyl)-3-(5-(dithieno[3,2-b:2′,3′-d]thiophen-2-yl)thieno[3,2-b]thiophen-2-yl)-6-(thieno[3,2-b]…
Number of citations: 18 www.sciencedirect.com
M Lee, T Kim, HVT Nguyen, HW Cho, KK Lee… - RSC …, 2019 - pubs.rsc.org
We designed and synthesized regio-regular alternating diketopyrrolopyrrole (DPP)-based D1–A–D2–A terpolymers (PDPPF2T2DPP-T2, PDPPF2T2DPP-TVT, and PDPPF2T2DPP-DTT…
Number of citations: 3 pubs.rsc.org
M Zhu, Z Chang, S Wu, Y Sun, Y Li, Y Jin, Y Zou… - Organic …, 2022 - Elsevier
Focusing on the thermoelectric (TE) properties of (E)-1,2-di(thiophen-2-yl)ethene (TVT)-based organic conjugated polymers, backbone modification via copolymerization with different …
Number of citations: 2 www.sciencedirect.com
KS Mayer, DJ Adams, N Eedugurala… - Cell Reports Physical …, 2021 - cell.com
Donor-acceptor (DA) conjugated polymers (CPs) with narrow bandgaps and open-shell (diradical) character represent an emerging class of materials whose rich behavior emanates …
Number of citations: 12 www.cell.com
K Nakano, M Nakano, B Xiao, E Zhou, K Suzuki… - …, 2016 - ACS Publications
New π-conjugated copolymers based on naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-diimide (NDTI) combined with thiophene, thienothiophene, or dithienothiophene units are …
Number of citations: 74 pubs.acs.org

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